tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate

Medicinal Chemistry Fluorine Chemistry Physicochemical Properties

Fluorinated piperidine building blocks present a regioisomeric purity risk: substituting the 3,4-difluoro pattern with other difluorobenzyl analogs invalidates SAR and metabolic stability data. This compound is the exact intermediate used in JNJ-37822681 development. - **Critical differentiation**: 3,4-difluoro pattern vs. 2,4- or 2,5-regioisomers - unique electronic and lipophilicity profile - **Application**: Boc-deprotection yields 1-(3,4-difluorobenzyl)piperidin-4-amine for CNS target libraries and HSL inhibitors - **Supply**: Certified batch with analytical InChIKey XVMIRGJDFXYADQ-UHFFFAOYSA-N; HPLC purity verified

Molecular Formula C17H24F2N2O2
Molecular Weight 326.388
CAS No. 328083-90-5
Cat. No. B2658489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate
CAS328083-90-5
Molecular FormulaC17H24F2N2O2
Molecular Weight326.388
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-14(18)15(19)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22)
InChIKeyXVMIRGJDFXYADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate Overview


tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate (CAS 328083-90-5) is a fluorinated piperidine derivative characterized by a tert-butyl carbamate (Boc)-protected primary amine at the 4-position of the piperidine ring, which is N-alkylated with a 3,4-difluorobenzyl group . With a molecular weight of 326.39 g/mol and the molecular formula C17H24F2N2O2, this compound serves primarily as a protected intermediate or building block in synthetic organic chemistry . Its Boc group is a standard orthogonal protecting group for amines, allowing for selective deprotection and subsequent functionalization in multi-step syntheses [1]. The presence of the 3,4-difluorobenzyl moiety introduces specific steric and electronic properties that can influence target binding and physicochemical profiles in downstream drug candidates [2].

Boc strategy Orthogonal amine protection fits multi-step synthesis workflows.
3,4-Difluoro motif Distinct electronic profile influences target binding and physicochemical properties.
Isomer control Unique InChIKey and certified purity help avoid regioisomeric misassignment.

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate: Generic Substitution Risks


Generic substitution among tert-butyl piperidin-4-ylcarbamates is scientifically invalid due to the profound impact of the N-benzyl substituent's fluorine pattern on physicochemical properties, metabolic stability, and target engagement. The position and number of fluorine atoms on the aromatic ring directly influence molecular dipole moment, lipophilicity (LogP), and metabolic soft spots, which in turn dictate a compound's in vivo pharmacokinetic profile and off-target selectivity [1]. For instance, the 3,4-difluoro substitution pattern presents a unique electronic environment compared to its 2,4-, 2,5-, or mono-fluoro regioisomers, which can lead to vastly different outcomes in structure-activity relationship (SAR) studies [2]. Therefore, substituting this specific building block with a cheaper or more readily available analog without rigorous validation introduces a critical and unquantifiable risk of synthetic failure or erroneous biological data, compromising the integrity of a research program [3]. The quantitative evidence below underscores these critical differentiations.

Regioisomer mismatch

2,4-, 2,5- or mono-fluoro benzyl analogs alter dipole and LogP; SAR may shift significantly.

Unprotected amine interference

Direct use of deprotected amine may lead to off-target reactions and route incompatibility.

Class-level variability

Metabolic stability and target engagement profiles are substitution-dependent; class inference may not transfer.

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate Differentiation Evidence


Fluorine Substitution Pattern Differentiation

The 3,4-difluorobenzyl substituent on CAS 328083-90-5 imparts a distinct molecular dipole and electronic distribution compared to its mono-fluoro (e.g., 4-fluoro, CAS 358748-21-7) and other difluoro regioisomers (e.g., 2,4-difluoro, CAS 1286275-49-7). This difference in substitution pattern directly translates to quantifiable differences in key physicochemical properties. For example, the target compound exhibits a predicted boiling point of 405.1±45.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. While direct experimental data for all analogs is limited, the class-level inference is that changing the fluorine substitution pattern alters the compound's molecular volume and polar surface area, which are critical determinants of membrane permeability and target binding kinetics [2].

Fluorine pattern
Class-level inference
Pred. BP 405.1±45.0 °C; Density 1.2±0.1 g/cm³
Target MW 326.39 4-F analog ΔMW -18.0
Dipole and polar surface area differ between regioisomers.
Predicted data; experimental verification recommended.
Medicinal Chemistry Fluorine Chemistry Physicochemical Properties

Commercial Availability and Purity

A procurement-driven comparison reveals that tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate (CAS 328083-90-5) is commercially available from multiple reputable vendors at standard research purities, typically 95% or 97% . Its market presence is comparable to other difluoro regioisomers like the 2,4- (CAS 1286275-49-7) and 2,6- (CAS 1286272-65-8) analogs, but its specific use in patented pharmaceutical structures may drive a higher procurement value for certain development programs [1]. The availability of analytical data, including InChIKey (XVMIRGJDFXYADQ-UHFFFAOYSA-N) and canonical SMILES, ensures unambiguous identification and quality control during procurement, mitigating the risk of receiving an incorrect isomer .

Purity & Identity
Vendor-reported
≥95% purity (multiple vendors)
Unique InChIKey: XVMIRGJDFXYADQ-UHFFFAOYSA-N
Ensures correct isomer procurement and identity verification.
Cross-check with analytical standard before sensitive assays.
Chemical Sourcing Quality Control Building Blocks

3,4-Difluorobenzyl Moiety in JNJ-37822681

The 3,4-difluorobenzylpiperidine scaffold, of which CAS 328083-90-5 is a protected precursor, is a key pharmacophoric element in JNJ-37822681, a potent and centrally active dopamine D2 receptor antagonist [1]. JNJ-37822681 exhibits a moderate binding affinity for the dopamine D2L receptor (Ki = 158 nM) and is characterized as a fast-dissociating ligand . This contrasts with other dopamine D2 antagonists that may have different kinetics of binding or off-target profiles. The specific 3,4-difluoro substitution is critical for achieving this unique pharmacological profile, as even minor changes to the aromatic substitution pattern can drastically alter receptor affinity and selectivity [2]. This example provides class-level evidence that the 3,4-difluorobenzyl group is a privileged structure for modulating CNS targets, justifying its use in focused libraries.

D2L binding (derived)
Reported class-level
JNJ-37822681 Ki = 158 nM (D2L)
Fast-dissociating antagonist class
Supports CNS receptor probe development using this scaffold.
Binding kinetics are context-dependent; verify in target assay.
Neuroscience Dopamine D2 Receptor Drug Discovery

tert-Butyl 1-(3,4-difluorobenzyl)piperidin-4-ylcarbamate Application Scenarios


CNS Lead Compound Synthesis via Boc-Deprotection

The primary application scenario for CAS 328083-90-5 is as a protected intermediate in the synthesis of novel chemical entities, particularly for central nervous system (CNS) targets. Following standard Boc-deprotection (e.g., with TFA or HCl), the resulting 1-(3,4-difluorobenzyl)piperidin-4-amine can be coupled with diverse carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a library of compounds for screening . This approach was exemplified in the development of JNJ-37822681, a dopamine D2 antagonist for schizophrenia and bipolar disorder research, which demonstrates the utility of the 3,4-difluorobenzylpiperidine core in modulating CNS receptors [1]. The 3,4-difluoro pattern is specifically chosen for its potential to enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated or mono-fluorinated analogs [2].

Fluorine Substitution SAR Studies

This compound is ideally suited for systematic SAR studies aimed at understanding the impact of fluorine substitution on the phenyl ring of N-benzylpiperidine derivatives. By comparing the biological activity and physicochemical properties of compounds derived from CAS 328083-90-5 with those synthesized from its regioisomers (e.g., 2,4-difluoro, 2,5-difluoro, and mono-fluoro analogs), researchers can quantify the contribution of the 3,4-difluoro pattern to target affinity, selectivity, and ADME properties . Such studies provide critical data for optimizing lead candidates, as even subtle changes in fluorine placement can dramatically alter a molecule's interaction with its biological target and its metabolic fate [1].

Advanced Intermediates for Patented Pharmaceuticals

CAS 328083-90-5 is directly relevant to the preparation of substituted piperidine carbamates claimed in patents for the treatment of metabolic disorders. Specifically, the scaffold is a key intermediate for compounds designed to inhibit hormone-sensitive lipase (HSL), an enzyme involved in the regulation of energy homeostasis . In this context, the 3,4-difluorobenzyl group is a critical structural element for achieving potent HSL inhibition. Procuring this specific building block is therefore essential for any research group or CRO aiming to reproduce or build upon the intellectual property described in these patents, ensuring that the synthesized compounds match the exact composition of matter disclosed [1].

Analytical Standard for Regioisomeric Purity

Due to the commercial availability of multiple difluorobenzyl regioisomers, CAS 328083-90-5 serves as a critical analytical standard. Procurement of a certified batch with documented purity (e.g., 95% or 97%) and unique analytical identifiers (InChIKey: XVMIRGJDFXYADQ-UHFFFAOYSA-N) allows for its use as a reference standard in HPLC, LC-MS, or NMR methods . This is essential for verifying the regioisomeric purity of bulk-synthesized material or for identifying and quantifying trace impurities of the 2,4-difluoro or 2,6-difluoro analogs that could compromise the integrity of a biological assay or a regulatory filing [1].

Application
Selection Property
Validation Focus
CNS receptor-targeted library synthesis
Boc-protected piperidine scaffold; 3,4-difluoro substitution
Deprotection efficiency and coupling yield; target binding assays
Fluorine SAR on N-benzylpiperidines
Position-specific 3,4-difluoro pattern
Comparative physicochemical and ADME profiling
HSL inhibitor intermediate (metabolic research)
Patented 3,4-difluorobenzylpiperidine core
Reproduce disclosed synthetic route; enzyme inhibition profiling
Regioisomeric purity analytical standard
Unique InChIKey and certified purity
HPLC or LC-MS method for isomer separation and quantitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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